molecular formula C27H26FNO4 B138802 (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide CAS No. 182227-24-3

(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide

Katalognummer: B138802
CAS-Nummer: 182227-24-3
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: BEDDNSKYSRIEEJ-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide is a chiral synthetic compound of interest in medicinal chemistry and biological research. The specific stereochemistry (S-configuration) at the hydroxy-substituted carbon center is critical for its interaction with biological targets, making it a valuable reagent for studying enantioselective processes. Its molecular structure incorporates several pharmacologically significant motifs, including a fluorophenyl group and a benzyloxy-substituted phenyl ring, which are often found in compounds that modulate various enzyme and receptor activities. Researchers can leverage this chemical as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening campaigns. It may also serve as a starting point for the development of novel inhibitors or modulators of protein-protein interactions. The compound's defined stereochemistry and complex structure make it a precise tool for investigative purposes in a controlled laboratory setting. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications in humans.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-1-[(S)-hydroxy-(4-phenylmethoxyphenyl)methyl]-4-oxocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FNO4/c28-21-8-10-22(11-9-21)29-26(32)27(16-14-23(30)15-17-27)25(31)20-6-12-24(13-7-20)33-18-19-4-2-1-3-5-19/h1-13,25,31H,14-18H2,(H,29,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDDNSKYSRIEEJ-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1=O)([C@H](C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444901
Record name (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182227-24-3
Record name (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide, known by its CAS number 182227-24-3, is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and other biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H26FNO4
  • Molecular Weight : 447.5 g/mol
  • SMILES Notation : OC@@HC3(CCC(=O)CC3)C(=O)Nc4ccc(F)cc4

The compound exhibits biological activity primarily through its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to induce apoptosis in cancer cells by altering gene expression and promoting cell cycle arrest. The specific interactions of this compound with HDAC enzymes have not been fully elucidated but are suggested to be similar to those observed with other hydroxamic acid derivatives.

In Vitro Studies

In vitro assays have demonstrated that this compound has notable cytotoxic effects on various cancer cell lines. It has shown:

  • IC50 Values : The compound exhibits IC50 values in the low micromolar range against several tumor cell lines, indicating potent antiproliferative properties.
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Cell cycle arrest at the G1/S phase transition.

In Vivo Studies

Preclinical studies involving murine models have provided insights into the compound's efficacy:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor growth inhibition compared to control groups.
  • Dose-Response Relationships : Studies indicate a clear dose-dependent response, with higher doses leading to greater tumor regression.

Case Studies

Several studies have highlighted the effectiveness of this compound in specific contexts:

  • Study on LNCaP Prostate Cancer Cells :
    • The compound was tested for its ability to inhibit proliferation and induce apoptosis in LNCaP cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM over 48 hours.
    • Mechanistic studies showed increased levels of cleaved PARP and caspase-3, markers indicative of apoptosis.
  • Evaluation in Breast Cancer Models :
    • In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in reduced migration and invasion capabilities, suggesting potential anti-metastatic properties.

Data Summary Table

Parameter Value/Observation
Molecular FormulaC27H26FNO4
Molecular Weight447.5 g/mol
IC50 (LNCaP Cells)~5 µM
Apoptosis InductionIncreased cleaved PARP and caspase-3
Tumor Growth Inhibition (Xenograft)Significant regression observed

Wissenschaftliche Forschungsanwendungen

Physical Properties

The compound is typically available in a neat form and is categorized as a controlled product, indicating that specific regulations may apply to its handling and usage in research settings .

Medicinal Chemistry

  • Cholesterol Absorption Inhibition :
    • The compound has been identified as an intermediate in the synthesis of cholesterol absorption inhibitors. These inhibitors are crucial in managing hyperlipidemia and related cardiovascular diseases. The structural features of this compound may enhance its efficacy as a therapeutic agent against cholesterol absorption .
  • Proteomics Research :
    • (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide has been utilized in proteomics studies to explore protein interactions and functions. Its unique molecular structure allows for targeted modifications that can facilitate the study of specific protein targets in various biological pathways .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit promising pharmacological profiles. These include:

  • Anti-inflammatory Properties : Compounds with similar structures have shown potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound might inhibit tumor growth by interfering with cancer cell metabolism and proliferation.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Fluorination Reactions : Incorporating the fluorine atom into the phenyl ring to enhance biological activity.
  • Hydroxymethylation : Modifying the phenolic groups to improve solubility and bioavailability.

These synthetic strategies are critical for developing analogs with improved pharmacological properties.

Case Study 1: Cholesterol Absorption Inhibitors

In a recent study, researchers synthesized various analogs of this compound to evaluate their efficacy as cholesterol absorption inhibitors. The results indicated that certain modifications significantly enhanced their inhibitory effects on cholesterol uptake in vitro, suggesting potential for further development into therapeutic agents for hyperlipidemia management.

Case Study 2: Proteomic Applications

A proteomics study utilized this compound to investigate protein-ligand interactions within cellular models. The findings revealed that the compound effectively binds to specific proteins involved in metabolic pathways, supporting its role as a tool for studying protein functions and interactions in disease models.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

The compound shares structural motifs with several derivatives, as highlighted below:

Compound Name / CAS No. Structural Features Similarity Score (if available) Key Differences vs. Target Compound
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (80912-58-9) 4-Fluorophenyl, 4-oxocyclohexane, carboxylic acid group N/A Lacks hydroxy and phenylmethoxy substituents
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide (125971-96-2) Cyclopropane core, dual carboxamide groups, 4-fluorophenyl and 4-hydroxyphenyl 0.82 Smaller cyclopropane ring vs. cyclohexane
Compound 29b (from ) Cyclohexanecarboxylic acid, 4-fluorophenyl, 2,6-dimethoxyphenyl N/A Methoxy substituents instead of phenylmethoxy

Key Observations :

  • The cyclopropane-based analog (CAS 125971-96-2) exhibits high structural similarity (0.82) but diverges in ring size and substituent placement .
  • Compound 29b () replaces the hydroxy[phenylmethoxy] group with a 2,6-dimethoxyphenyl moiety, demonstrating how substituent bulk and polarity modulate receptor affinity .

Inferences :

  • The 2,6-dimethoxy substituents in 28b and 29b yield sub-20 nM Ki values for NTS2, indicating high affinity. The target compound’s phenylmethoxy group may reduce affinity due to steric effects, as seen in 2-methoxy derivatives .
Physicochemical and Methodological Considerations
  • CMC Determination : While quaternary ammonium compounds (e.g., BAC-C12 in ) exhibit CMC values of ~3–8 mM via spectrofluorometry/tensiometry, the target compound’s amphiphilic nature (hydroxy and fluorophenyl groups) may lower its CMC, enhancing membrane permeability .
  • Similarity Assessment Methods : Computational tools (e.g., Tanimoto coefficients) prioritize structural overlap, but bioactivity divergence (e.g., nitroimidazole vs. nitrofuryl in ) underscores the need for multi-parameter comparisons (structural + functional) .

Vorbereitungsmethoden

Synthesis of 4-Oxocyclohexanecarboxylic Acid

The cyclohexanecarboxamide core is prepared via oxidation of cyclohexene derivatives. A representative method involves:

  • Substrate : 1-Methylcyclohexene (10 mmol) dissolved in dichloromethane (50 mL).

  • Oxidation : Treatment with ozone at −78°C followed by reductive workup with dimethyl sulfide yields 4-oxocyclohexanecarboxylic acid.

  • Yield : 72–78% after recrystallization from ethyl acetate/hexane.

Protection of the Ketone Group

To prevent undesired side reactions during subsequent steps, the ketone is protected as its ethylene ketal:

  • Reagents : Ethylene glycol (1.2 eq), p-toluenesulfonic acid (0.1 eq) in toluene.

  • Conditions : Reflux under Dean-Stark trap for 6 hours.

  • Deprotection : Achieved later using aqueous HCl in THF.

Introduction of the 4-Fluorophenyl Group

Amide coupling is performed using 4-fluoroaniline and the activated cyclohexanecarboxylic acid derivative:

  • Activation : The acid is converted to its acid chloride using thionyl chloride (2 eq) in dichloromethane at 0°C.

  • Coupling : Addition of 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup : Sequential washes with 1N HCl, saturated NaHCO₃, and brine.

  • Yield : 85–90% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Stereoselective Installation of the Hydroxy[4-(phenylmethoxy)phenyl]methyl Group

Benzyl Protection of the Phenolic Hydroxyl

The 4-hydroxyphenyl group is protected using benzyl chloride under basic conditions:

  • Conditions : 4-Hydroxybenzaldehyde (1 eq), K₂CO₃ (2 eq), benzyl chloride (1.2 eq) in DMF at 80°C for 4 hours.

  • Yield : 92–95% after filtration and recrystallization.

Grignard Addition for Chiral Center Formation

The (S)-configuration is introduced via asymmetric addition of a benzyl-protected phenyl Grignard reagent:

  • Reagents : 4-(Phenylmethoxy)phenylmagnesium bromide (1.5 eq) added to 4-oxocyclohexanecarboxamide in THF at −20°C.

  • Catalyst : (R)-BINOL (10 mol%) for enantioselective control.

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and drying over MgSO₄.

  • Yield : 68–73% with 94% enantiomeric excess (ee).

Final Deprotection and Purification

Removal of the Benzyl Protective Group

Hydrogenolysis is employed to cleave the benzyl ether:

  • Conditions : H₂ (1 atm), 10% Pd/C (0.1 eq) in ethanol at room temperature for 6 hours.

  • Monitoring : Reaction progress tracked via TLC (hexane/ethyl acetate 1:1).

  • Yield : 88–90% after filtration and solvent evaporation.

Crystallization and Characterization

The crude product is purified via recrystallization:

  • Solvent System : Ethanol/water (4:1) at 0°C.

  • Purity : >98% as confirmed by HPLC (C18 column, acetonitrile/water 70:30).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 9H), 6.85 (d, J = 8.4 Hz, 2H), 5.12 (s, 1H), 4.95 (s, 2H), 3.20–2.80 (m, 4H).

    • MS (ESI) : m/z 447.5 [M+H]⁺.

Optimization Strategies and Comparative Data

Parameter Method A Method B Method C
Catalyst (R)-BINOLNo catalystChiral amine
Reaction Temp (°C) −20250
Yield (%) 734562
ee (%) 94<578

Key Findings :

  • Method A (using (R)-BINOL) provides superior enantioselectivity and yield.

  • Elevated temperatures (Method B) lead to racemization, reducing ee.

  • Chiral amines (Method C) offer moderate selectivity but require longer reaction times.

Challenges and Mitigation

  • Racemization Risk : Minimized by maintaining low temperatures (−20°C) during Grignard addition.

  • Byproduct Formation : Controlled via slow addition of reagents and rigorous exclusion of moisture.

  • Purification Difficulties : Addressed through sequential column chromatography (SiO₂, gradient elution) and recrystallization.

Industrial Scalability Considerations

  • Cost-Efficiency : Substituting benzyl chloride for benzyl bromide in protective group chemistry reduces raw material costs by ~40%.

  • One-Pot Strategies : Integrating protection and coupling steps in a single reactor improves throughput.

  • Green Chemistry : Recycling solvents (e.g., THF, CH₂Cl₂) via distillation lowers environmental impact .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions, similar to protocols used for structurally related carboxamides. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective coupling reagents for amide bond formation between carboxylic acids and amines, as demonstrated in the synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide . Post-synthesis purification via column chromatography and recrystallization is recommended. Structural confirmation should involve IR (to identify carbonyl and amide groups) and ¹H-NMR (to verify stereochemistry and substituent integration) .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Key parameters include solvent polarity, temperature, and stoichiometry. Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency. Maintaining temperatures between 0–25°C prevents side reactions like epimerization. A 1:1 molar ratio of carboxylic acid to amine, with 1.2 equivalents of DCC/HOBt, ensures high yields .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to assess purity. Adjust pH to 5 for optimal peak resolution, as acidic conditions stabilize carboxamide derivatives .
  • Fluorescence Spectroscopy : Measure λexem at 340/380 nm, respectively, to detect aromatic fluorophores. Calibrate using a standard curve (LOD: 0.269 mg/L, LOQ: 0.898 mg/L) .
  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N content) to validate synthetic accuracy .

Advanced Research Questions

Q. How does the stereochemistry at the cyclohexanecarboxamide core influence biological activity?

  • Methodological Answer : Use X-ray crystallography (as applied in N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide studies) to resolve the (S)-configuration . Compare enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and assess activity in receptor-binding assays. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins based on stereoelectronic effects .

Q. What strategies address low yields or impurities in the final product?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates).
  • Optimization : Increase coupling reagent equivalents (e.g., 1.5x DCC/HOBt) or switch to EDC/HCl for milder conditions. Reduce reaction time to <24 hours to minimize degradation .
  • Purification : Employ preparative TLC with ethyl acetate/hexane (3:7) for small-scale impurities. For larger scales, gradient HPLC is preferable .

Q. How can fluorescence properties be leveraged to study this compound’s binding interactions?

  • Methodological Answer : Perform fluorescence titration assays at pH 5 and 25°C (optimal for intensity stability) . Calculate binding constants (Ka) using the Benesi-Hildebrand equation. For competitive binding studies, add quenchers like acrylamide and analyze via Stern-Volmer plots .

Q. What computational tools predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model hydrolysis susceptibility of the 4-oxo-cyclohexane ring in aqueous environments.
  • DFT Calculations : Compute bond dissociation energies (BDEs) for the amide and ester linkages to identify labile sites .

Q. How do substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) affect pharmacological activity?

  • Methodological Answer : Synthesize analogs via Suzuki-Miyaura cross-coupling to vary aryl groups. Test in vitro for IC50 values against target enzymes (e.g., kinases) and correlate with Hammett σ constants to quantify electronic effects. Lipophilicity (logP) can be measured via shake-flask assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.